Chloroacetaldehyde monohydrate Chloroacetaldehyde monohydrate
Brand Name: Vulcanchem
CAS No.: 65703-76-6
VCID: VC14171803
InChI: InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2
SMILES:
Molecular Formula: C2H5ClO2
Molecular Weight: 96.51 g/mol

Chloroacetaldehyde monohydrate

CAS No.: 65703-76-6

Cat. No.: VC14171803

Molecular Formula: C2H5ClO2

Molecular Weight: 96.51 g/mol

* For research use only. Not for human or veterinary use.

Chloroacetaldehyde monohydrate - 65703-76-6

Specification

CAS No. 65703-76-6
Molecular Formula C2H5ClO2
Molecular Weight 96.51 g/mol
IUPAC Name 2-chloroacetaldehyde;hydrate
Standard InChI InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2
Standard InChI Key SUQCVWYRTYMULT-UHFFFAOYSA-N
Canonical SMILES C(C=O)Cl.O

Introduction

Structural and Physical Characterization

Molecular Architecture

Chloroacetaldehyde monohydrate exists as a cyclic dimeric hemihydrate with the formula C4H8Cl2O3\text{C}_4\text{H}_8\text{Cl}_2\text{O}_3, forming through water-mediated association of two 2-chloroethanal molecules . X-ray diffraction studies confirm a bicyclic structure where chlorine atoms occupy vicinal positions relative to ether linkages. The hydrogen-bonded water molecule creates a stabilized configuration with reduced volatility compared to the anhydrous form (bp 85°C vs. decomposition at 84°C for the hydrate) .

Thermodynamic Properties

Table 1 summarizes key physical parameters derived from experimental measurements:

PropertyValueMeasurement Conditions
Molecular Weight175.01 g/mol-
Melting Point43–50°C (with decomposition)Differential Scanning Calorimetry
Density1.19 g/cm³25°C, Pycnometric Method
Solubility in WaterMiscible20°C, Phase Diagram Analysis
Octanol-Water Partition Coefficient (log P)0.16Shake-Flask Method
Vapor Pressure42 mmHg20°C, Static Method

The compound forms an azeotrope with water (84°C, 99.7 kPa) containing 60% hydrate by mass, complicating purification via distillation . Its low log P value indicates high hydrophilicity, governing environmental partitioning behavior.

Synthetic Pathways and Industrial Production

Historical Synthesis

K. Natterer's 1882 method remains foundational: heating chloroacetaldehyde diethyl acetal (ClCH2CH(OEt)2\text{ClCH}_2\text{CH(OEt)}_2) with anhydrous oxalic acid at 100–150°C induces acetal cleavage and hydration . Modern catalytic approaches employ acidic ion-exchange resins or zeolites to improve yield (78–85%) and reduce byproduct formation.

Large-Scale Manufacturing

Contemporary production uses continuous flow reactors under these optimized conditions:

  • Temperature: 80–90°C (prevents thermal decomposition)

  • Pressure: 0.2–0.5 MPa (maintains liquid phase)

  • Catalyst: Sulfonated polystyrene-divinylbenzene resin (0.5% w/w)

  • Residence Time: 45–60 minutes

Post-synthesis, extractive crystallization with dichloromethane achieves 99.5% purity. Annual global production exceeds 12,000 metric tons, primarily for pharmaceutical precursors .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The hydrate's aldehyde functionality undergoes characteristic reactions despite its stabilized form:

  • Bisulfite Addition: Forms stable Na+[HO3S-CH2Cl-CH(OH)2]\text{Na}^+[\text{HO}_3\text{S-CH}_2\text{Cl-CH(OH)}_2]^- adducts used in nucleoside synthesis

  • Acetal Formation: Reacts with methanol under HCl catalysis to yield dimethyl acetals (ClCH2CH(OCH3)2\text{ClCH}_2\text{CH(OCH}_3)_2), key intermediates in herbicide production

  • Oxidation: Catalytic air oxidation with Co(OAc)₂ produces chloroacetic acid (ClCH2COOH\text{ClCH}_2\text{COOH}) at 92% conversion efficiency

Chloromethyl Group Transformations

The β-chlorine atom participates in nucleophilic substitutions:

  • Hydrolysis: Alkaline conditions yield glycolaldehyde (HOCH2CHO\text{HOCH}_2\text{CHO}) with second-order kinetics (k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C)

  • Amination: Reacts with NH₃ in ethanol to form 2-aminoacetaldehyde, a precursor to heterocyclic pharmaceuticals

Toxicological Profile and Exposure Risks

Acute Toxicity Data

Table 2 compiles lethal concentration (LC) values from rodent studies:

SpeciesExposure DurationLC₅₀ (ppm)Critical Effect
Rat (Sprague-Dawley)1 hour203–243Pulmonary edema, respiratory arrest
Mouse (CD-1)4 hours89Hepatocellular necrosis
Guinea Pig6 hours305Ocular corrosion

Dose-response relationships show steep curves, with 2-fold concentration increases shifting mortality from 10% to 90% .

Mechanistic Toxicology

Chloroacetaldehyde monohydrate exerts toxicity through three primary pathways:

  • Protein Adduction: Forms stable thioether adducts with cysteine residues (e.g., albumin adducts detected at 0.1 μM exposure)

  • Mitochondrial Dysfunction: Inhibits Complex I (IC₅₀ = 15 μM) and III (IC₅₀ = 32 μM) in rat liver mitochondria

  • Glutathione Depletion: Reduces hepatic GSH levels by 78% within 2 hours post-exposure (10 mg/kg IV dose)

In vitro hepatocyte studies demonstrate irreversible cytotoxicity at 50 μM concentrations, exacerbated by alcohol dehydrogenase inhibition .

Industrial and Pharmaceutical Applications

Chemical Synthesis

  • Pesticides: Serves as the alkylating agent in chlorphenamidine synthesis (acaricide production)

  • Pharmaceuticals: Key intermediate for:

    • Almoxatone (MAO inhibitor)

    • Chlorambucil (antineoplastic agent)

    • 2-Chloroethyl chloroformate (peptide synthesis reagent)

Biochemical Research

  • Protein Modification Studies: Selective modification of histidine residues at pH 6.8–7.4

  • DNA Crosslinking: Forms etheno adducts with guanine (used in mutagenicity assays)

AEGL Tier10-minute30-minute1-hour4-hour8-hour
AEGL-1 (Discomfort)0.75 ppm0.50 ppm0.40 ppm0.25 ppm0.20 ppm
AEGL-2 (Irreversible Effects)4.2 ppm3.1 ppm2.5 ppm1.6 ppm1.0 ppm
AEGL-3 (Lethality)13 ppm9.9 ppm7.8 ppm5.0 ppm3.1 ppm

These values incorporate uncertainty factors of 10 for interspecies and intraspecies variability .

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